2-Methyl-4-oxocyclohexane-1-carboxylic acid
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Overview
Description
2-Methyl-4-oxocyclohexane-1-carboxylic acid is an organic compound with the molecular formula C8H12O3. It is a derivative of cyclohexane, featuring a carboxylic acid group, a ketone group, and a methyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
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Aldol Condensation: : One common method for synthesizing 2-Methyl-4-oxocyclohexane-1-carboxylic acid involves an aldol condensation reaction. This process typically starts with cyclohexanone and involves the use of a base such as sodium hydroxide to facilitate the condensation with an aldehyde, followed by oxidation to introduce the carboxylic acid group.
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Grignard Reaction: : Another synthetic route involves the Grignard reaction, where a Grignard reagent (e.g., methylmagnesium bromide) reacts with a suitable precursor like cyclohexanone. This is followed by oxidation to form the carboxylic acid.
Industrial Production Methods
In industrial settings, the production of this compound often involves catalytic processes to ensure high yield and purity. Catalysts such as palladium or platinum may be used to facilitate the necessary reactions under controlled conditions, ensuring efficient production at scale.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : 2-Methyl-4-oxocyclohexane-1-carboxylic acid can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form more oxidized derivatives.
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Reduction: : This compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of alcohols or other reduced forms.
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Substitution: : The compound can participate in substitution reactions, where functional groups are replaced by others. For example, halogenation can be achieved using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Thionyl chloride, phosphorus tribromide.
Major Products
Oxidation: Formation of more oxidized carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-Methyl-4-oxocyclohexane-1-carboxylic acid is used as an intermediate in the synthesis of various complex molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving carboxylic acids and ketones. It serves as a model compound for understanding biochemical processes.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. These derivatives may exhibit biological activity that could be harnessed for drug development.
Industry
Industrially, this compound is used in the production of polymers, resins, and other materials. Its reactivity allows for the creation of various functionalized products that are valuable in manufacturing.
Mechanism of Action
The mechanism by which 2-Methyl-4-oxocyclohexane-1-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, while the ketone group can undergo nucleophilic addition reactions. These interactions influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane-1-carboxylic acid: Lacks the methyl and ketone groups, making it less reactive in certain contexts.
2-Methylcyclohexane-1-carboxylic acid: Similar but lacks the ketone group, affecting its chemical behavior.
4-Oxocyclohexane-1-carboxylic acid: Similar but lacks the methyl group, influencing its reactivity and applications.
Uniqueness
2-Methyl-4-oxocyclohexane-1-carboxylic acid is unique due to the presence of both a methyl group and a ketone group on the cyclohexane ring. This combination of functional groups enhances its reactivity and makes it a versatile intermediate in various chemical reactions and applications.
Properties
IUPAC Name |
2-methyl-4-oxocyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c1-5-4-6(9)2-3-7(5)8(10)11/h5,7H,2-4H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUZUVHCSCARZQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)CCC1C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115989-20-3 |
Source
|
Record name | 115989-20-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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